Caprazamycin -

Caprazamycin

Catalog Number: EVT-1581738
CAS Number:
Molecular Formula: C53H87N5O22
Molecular Weight: 1146.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(2S,5S,6S)-2-[(S)-[(2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-1,4-dimethyl-6-[(3S)-14-methyl-3-[(3S)-3-methyl-5-oxo-5-[(2S,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxypentanoyl]oxypentadecanoyl]oxy-3-oxo-1,4-diazepane-5-carboxylic acid is a natural product found in Streptomyces with data available.
Overview

Caprazamycin is a liponucleoside antibiotic produced by the actinobacterium Streptomyces species. It exhibits significant antibacterial activity, particularly against Gram-positive bacteria, and has garnered interest for its unique molecular structure and potential therapeutic applications. The compound is characterized by a complex arrangement of sugar and amino acid components, contributing to its biological efficacy.

Source and Classification

Caprazamycin is derived from the fermentation of Streptomyces species, specifically identified from strains such as Streptomyces coelicolor and Streptomyces sp. MK730-62F2. It belongs to the class of liponucleoside antibiotics, which are known for their lipid components that enhance membrane permeability and bioactivity. The biosynthetic gene cluster responsible for caprazamycin production has been identified, revealing insights into its genetic and enzymatic pathways .

Synthesis Analysis

Methods

The total synthesis of caprazamycin A has been achieved through various synthetic routes, with the first successful total synthesis reported in recent studies. The synthesis involves multiple steps, including:

  1. Aldol Reactions: Key to forming the syn-β-hydroxyamino acid moiety.
  2. Glycosylation: The coupling of amino-ribose and uridine moieties.
  3. Cyclization: Formation of the 1,4-diazepanone core structure through Mitsunobu reactions .

Technical Details

The synthesis process requires careful control of reaction conditions to ensure high stereoselectivity and yield. For instance, diastereoselective aldol reactions utilize specific catalysts to achieve desired outcomes while minimizing side reactions . The final steps involve protective group manipulations and coupling reactions to construct the complete caprazamycin structure.

Molecular Structure Analysis

Structure

Caprazamycin A features a complex molecular architecture that includes:

  • A 1,4-diazepanone core
  • Amino-ribose and uridine components
  • A fatty acid side chain that contributes to its lipophilicity

Data

The molecular formula for caprazamycin A is C₁₇H₃₁N₃O₇S, with a molecular weight of approximately 397.52 g/mol. NMR spectroscopy has been employed to confirm the structure, revealing distinct chemical shifts indicative of its functional groups .

Chemical Reactions Analysis

Reactions

Caprazamycin undergoes various chemical transformations during both its biosynthesis and synthetic pathways. Key reactions include:

  • Reductive Amination: Used to introduce amino groups into the structure.
  • Decarboxylation: Facilitates the formation of specific intermediates during synthesis.
  • Esterification: Important for attaching fatty acid chains .

Technical Details

The use of specific reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitates coupling reactions without undesired side products. Additionally, protective groups are strategically removed at various stages to yield the final product .

Mechanism of Action

Caprazamycin exerts its antibacterial effects primarily through interference with bacterial cell wall synthesis. It targets specific enzymes involved in peptidoglycan biosynthesis, leading to cell lysis and death in susceptible bacteria.

Process and Data

The mechanism involves binding to target enzymes with high affinity, inhibiting their activity and disrupting normal cellular processes. Studies have demonstrated that caprazamycin's action is particularly effective against resistant strains of bacteria, making it a candidate for further therapeutic development .

Physical and Chemical Properties Analysis

Physical Properties

Caprazamycin is typically a white to off-white solid with moderate solubility in organic solvents like methanol and dimethyl sulfoxide.

Chemical Properties

  • Melting Point: Not extensively documented but can be inferred from similar compounds.
  • pH Stability: Caprazamycin exhibits stability across a range of pH levels, which is crucial for its formulation as an antibiotic.

Relevant analyses such as High-Performance Liquid Chromatography (HPLC) have been utilized to assess purity and stability during storage .

Applications

Caprazamycin has potential applications in:

  • Antibiotic Therapy: Particularly against multidrug-resistant bacterial infections.
  • Biosynthetic Research: As a model compound for studying liponucleoside antibiotic biosynthesis.
  • Pharmaceutical Development: Its unique structure may inspire new derivatives with enhanced efficacy or reduced toxicity .
Discovery and Early Characterization of Caprazamycin

Isolation from Streptomyces spp.: Taxonomic and Fermentation Insights

Caprazamycins (CPZs) are liponucleoside antibiotics initially discovered from the actinomycete Streptomyces sp. MK730-62F2, isolated from a soil sample. This strain was taxonomically characterized based on morphological and genetic criteria, confirming its placement within the Streptomyces genus, renowned for producing structurally complex secondary metabolites [1] [4]. Fermentation optimization revealed that caprazamycin production required specific nutritional conditions. Maximum yield was achieved using a complex medium containing soytone (1%), soluble starch (1%), and D-maltose (2%), adjusted to pH 6.7, with incubation at 30°C for 7 days under aerobic conditions with agitation (200 rpm) [1] [4].

The biosynthetic potential of the strain was further elucidated through identification of the caprazamycin gene cluster. This 42.3 kb cluster comprises 23 open reading frames (ORFs) encoding enzymes responsible for biosynthesis, regulation, export, and self-resistance. Key biosynthetic genes include those for nucleotide precursor assembly, diazepanone ring formation, fatty acid attachment, and modification by a 3-methylglutaryl (3-MG) moiety and permethylated L-rhamnose [1] [8]. Heterologous expression of this cluster in Streptomyces coelicolor M512 successfully produced non-glycosylated caprazamycin derivatives (caprazamycin aglycons), confirming the cluster's sufficiency for core structure biosynthesis but highlighting the host's inability to provide the rhamnose sugar [1] [4].

Table 1: Key Fermentation Parameters for Caprazamycin Production

ParameterOptimal ConditionFunction/Impact
StrainStreptomyces sp. MK730-62F2Wild-type producer of caprazamycins A-G
Basal MediumTSB (Tryptic Soy Broth)Pre-culture growth
Production MediumSoytone (1%), Soluble Starch (1%), Maltose (2%), pH 6.7Maximizes antibiotic yield; provides carbon/nitrogen sources
Temperature30°COptimal for growth and secondary metabolism
Incubation Time7 daysRequired for full compound maturation and accumulation
Aeration200 rpm agitationEnsures adequate oxygen supply for aerobic metabolism

Structural Elucidation of Caprazamycin Derivatives (A–G)

Caprazamycins belong to a distinct class of liponucleoside antibiotics characterized by a complex architecture. Their core structure, termed (+)-caprazol, consists of three key elements:

  • Glycyluridine: A uridine moiety linked to a glycine residue.
  • 5-Amino-5-deoxyribose (Aminoribose): A modified sugar moiety.
  • Diazepanone Ring: A unique 7-membered ring system incorporating nitrogen and a ketone function, formed by cyclization between the glycine carboxyl group and the aminoribose.

This (+)-caprazol core is further elaborated:

  • A β-hydroxy fatty acid of varying chain length is attached via an amide bond to the diazepanone nitrogen.
  • The hydroxyl group of this fatty acid is esterified with a 3-methylglutaryl (3-MG) moiety.
  • The 3-MG carboxyl group is glycosidically linked to a permethylated L-rhamnose sugar [3] [8].

Degradation studies were pivotal in structural determination. Alkaline hydrolysis of caprazamycin B cleaved the ester linkage, yielding caprazene (the aglycon lacking the permethylated rhamnose but retaining the 3-MG moiety). Acidic hydrolysis cleaved both the glycosidic linkage and the 3-MG ester, yielding the core caprazol structure [3]. Natural derivatives caprazamycins A–G differ primarily in the structure of the β-hydroxy fatty acid side chain attached to the diazepanone nitrogen. Structural diversity arises from variations in chain length (C12-C16) and hydroxylation patterns [3] [5].

Table 2: Structural Characteristics of Naturally Occurring Caprazamycin Derivatives (A-G)

DerivativeFatty Acid Side Chain StructureKey Mass Spectrometry Data (m/z)Primary Distinguishing Feature
Caprazamycin A, B13-Methyl-3-hydroxy-tetradecanoyl958.5 (Aglycon) [1]C14 branched-chain (iso)
Caprazamycin C, D, G12-Methyl-3-hydroxy-tetradecanoyl944.5 (Aglycon) [1]C14 branched-chain (anteiso) / C15 position varies
Caprazamycin E, F3-Hydroxy-dodecanoyl / 3-Hydroxy-tetradecanoyl930.5 (Aglycon) [1]Shorter, unbranched chains (C12/C14)

Initial Anti-Mycobacterial Activity Profiling

Initial biological screening revealed caprazamycins possess potent and selective activity against Gram-positive bacteria, with exceptional potency against mycobacteria, including clinically relevant pathogens:

  • Mycobacterium intracellulare
  • Mycobacterium avium
  • Mycobacterium tuberculosis (including H37Rv strain) [1] [2] [3].

The primary molecular target of caprazamycins is MraY (Translocase I), an essential integral membrane enzyme in bacterial peptidoglycan biosynthesis. MraY catalyzes the first membrane-committed step: the transfer of phospho-MurNAc-pentapeptide (from UDP-MurNAc-pentapeptide) to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I [2] [6] [8]. This target is distinct from those inhibited by established antibiotics like β-lactams (penicillin-binding proteins) or glycopeptides (terminal D-Ala-D-Ala), making it a promising target against drug-resistant strains. Caprazamycins compete with the UDP-MurNAc-pentapeptide substrate for binding to MraY [2] [8].

Structure-activity relationship (SAR) studies derived from natural derivatives and early synthetic efforts identified crucial pharmacophores:

  • Core Caprazol: Essential for target binding. The diazepanone ring, aminoribose amino group, and uracil ring are critical for MraY inhibition. Modification often abolishes activity [2] [8].
  • Lipophilic Side Chain: Vital for whole-cell activity, particularly against mycobacteria. While the core caprazol exhibits weak antibacterial activity, the attached β-hydroxy fatty acid chain significantly enhances penetration through the complex mycobacterial cell envelope. Chain length and branching influence potency [1] [8] [4].
  • 3-Methylglutaryl-Rhamnose: Early studies suggested this bulky moiety enhances MraY inhibition in vitro compared to simpler analogs like acylcaprazols. However, its role in whole-cell activity against M. tuberculosis is complex; while contributing, derivatives lacking it (like palmitoylcaprazol) retained significant anti-tubercular activity, indicating the lipophilic side chain is paramount for mycobacterial penetration [1] [5] [8]. Notably, the derivative CPZEN-45, synthesized by replacing the fatty acid with a 4-butylanilide moiety while modifying the sugar, shifted its primary target from MraY to WecA (Rv1302), another essential polyprenyl-phosphate-GlcNAc-1-phosphate transferase involved in arabinogalactan biosynthesis in M. tuberculosis, demonstrating potent activity against drug-resistant TB strains [6] [8].

Table 3: Initial Anti-Mycobacterial Activity Profile of Caprazamycins and Key Analogs

CompoundTarget EnzymePotency vs. M. tuberculosis H37RvSignificance
Caprazamycin BMraYExcellent in vitro activity [1]Prototype natural compound; showed therapeutic effect in murine pulmonary TB model without significant toxicity [1] [4]
Hydroxyacylcaprazol (e.g., Palmitoylcaprazol)MraYPotent activity [1] [8]Simplified analog; demonstrates fatty acid chain is crucial for mycobacterial cell penetration and whole-cell activity
CPZEN-45WecAPotent vs. MDR/XDR-TB [6] [8]Semisynthetic derivative; shifted target; promising clinical candidate
(+)-CaprazolMraY (weak)Weak or inactive [1] [8]Confirms core scaffold needs lipophilic side chain for whole-cell efficacy

Properties

Product Name

Caprazamycin

IUPAC Name

(2S,5S,6S)-2-[(S)-[(2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-1,4-dimethyl-6-[(3S)-14-methyl-3-[(3S)-3-methyl-5-oxo-5-[(2S,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxypentanoyl]oxypentadecanoyl]oxy-3-oxo-1,4-diazepane-5-carboxylic acid

Molecular Formula

C53H87N5O22

Molecular Weight

1146.3 g/mol

InChI

InChI=1S/C53H87N5O22/c1-27(2)18-16-14-12-10-11-13-15-17-19-30(75-34(60)22-28(3)23-35(61)78-52-47(73-9)46(72-8)43(71-7)29(4)74-52)24-36(62)76-32-26-56(5)38(48(67)57(6)37(32)50(68)69)44(80-51-42(66)39(63)31(25-54)77-51)45-40(64)41(65)49(79-45)58-21-20-33(59)55-53(58)70/h20-21,27-32,37-47,49,51-52,63-66H,10-19,22-26,54H2,1-9H3,(H,68,69)(H,55,59,70)/t28-,29-,30-,31+,32-,37-,38-,39+,40-,41+,42+,43-,44-,45-,46+,47+,49+,51-,52-/m0/s1

InChI Key

IDKBSYZJTHLMLI-IUKJTPATSA-N

SMILES

CC1C(C(C(C(O1)OC(=O)CC(C)CC(=O)OC(CCCCCCCCCCC(C)C)CC(=O)OC2CN(C(C(=O)N(C2C(=O)O)C)C(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)OC5C(C(C(O5)CN)O)O)C)OC)OC)OC

Synonyms

caprazamycin B
CPZ-B cpd

Canonical SMILES

CC1C(C(C(C(O1)OC(=O)CC(C)CC(=O)OC(CCCCCCCCCCC(C)C)CC(=O)OC2CN(C(C(=O)N(C2C(=O)O)C)C(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)OC5C(C(C(O5)CN)O)O)C)OC)OC)OC

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC(=O)C[C@@H](C)CC(=O)O[C@@H](CCCCCCCCCCC(C)C)CC(=O)O[C@H]2CN([C@H](C(=O)N([C@@H]2C(=O)O)C)[C@@H]([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O[C@H]5[C@@H]([C@@H]([C@H](O5)CN)O)O)C)OC)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.